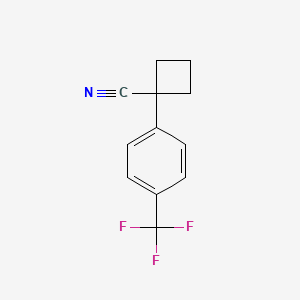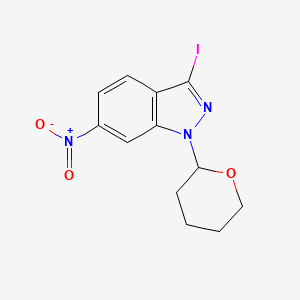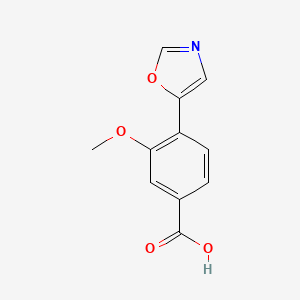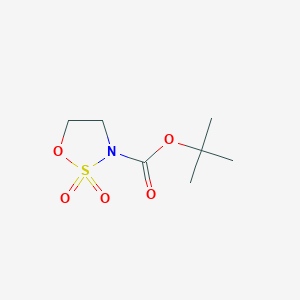
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C12H10F3N and its molecular weight is 225.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Structural Studies
The compound has been utilized in chemical reactions involving cycloadditions and zwitterionic intermediates. For instance, bis(trifluoromethyl)ethene-1,2-dicarbonitrile, a related compound, reacts with vinyl ethers to form cyclobutanes and bis-adducts, indicating its potential in forming complex chemical structures (Desmaison, Huisgen, & Nöth, 2012).
Structural analysis of related cyclobutane compounds has been carried out, shedding light on their molecular architecture and properties. This includes the study of compounds like spiro[cyclobutane-1,1′-1′H-azulenium] ion and its unique chemical behavior (Oda, Sakamoto, Miyatake, & Kuroda, 1999).
Synthesis and Characterization
The synthesis and characterization of fluoropolymers incorporating perfluorocyclobutane have been explored. This includes the study of siloxane-containing perfluorocyclobutane aromatic polyethers, highlighting the importance of cyclobutane derivatives in polymer chemistry (Smith & Babb, 1996).
The synthesis of trifluoromethyl-substituted analogues of 1-aminocyclobutane-1-carboxylic acid, including 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic acid, demonstrates the versatility of cyclobutane derivatives in organic synthesis (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009).
Photochemistry and Charge Transfer
- Studies in photochemistry have revealed the behavior of compounds like trans-4-(N-arylamino)stilbene, where substituents like trifluoromethyl play a role in intramolecular charge transfer processes. These studies contribute to a deeper understanding of photochemical reactions in similar compounds (Yang, Liau, Wang, & Hwang, 2004).
Crystallography and Molecular Structure
- X-ray crystallography has been employed to determine the structures of compounds like 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, providing insights into the molecular structure and potential applications of cyclobutane derivatives (Liu, Chen, Sun, & Wu, 2013).
Mechanism of Action
The biological activities of trifluoromethylphenyl (TFMP) derivatives, such as 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Safety and Hazards
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKULHDHOJHBAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619768 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29786-44-5 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)
![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)





![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)



![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)

